Benzoflavine Benzoflavine Benzoflavine is a basic yellow acridine dye.
Brand Name: Vulcanchem
CAS No.: 477-74-7
VCID: VC0520877
InChI: InChI=1S/C21H19N3/c1-12-8-15-19(10-17(12)22)24-20-11-18(23)13(2)9-16(20)21(15)14-6-4-3-5-7-14/h3-11H,22-23H2,1-2H3
SMILES: CC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=C2C4=CC=CC=C4)C)N
Molecular Formula: C21H19N3
Molecular Weight: 313.4 g/mol

Benzoflavine

CAS No.: 477-74-7

Cat. No.: VC0520877

Molecular Formula: C21H19N3

Molecular Weight: 313.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Benzoflavine - 477-74-7

Specification

CAS No. 477-74-7
Molecular Formula C21H19N3
Molecular Weight 313.4 g/mol
IUPAC Name 2,7-dimethyl-9-phenylacridine-3,6-diamine
Standard InChI InChI=1S/C21H19N3/c1-12-8-15-19(10-17(12)22)24-20-11-18(23)13(2)9-16(20)21(15)14-6-4-3-5-7-14/h3-11H,22-23H2,1-2H3
Standard InChI Key AFYNWNWCDBFAJL-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=C2C4=CC=CC=C4)C)N
Canonical SMILES CC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=C2C4=CC=CC=C4)C)N
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

7,8-Benzoflavone (α-Naphthoflavone)

7,8-Benzoflavone (CAS: 604-59-1), also termed α-naphthoflavone, is a synthetic polycyclic flavone derivative. Its structure comprises a benzopyranone core fused with a naphthalene system at the 7,8-positions (Fig. 1A) . Key properties include:

PropertyValueSource
Molecular FormulaC₁₉H₁₂O₂
Molecular Weight272.30 g/mol
Melting Point156–158°C
SolubilitySoluble in acetone, chloroform

Synthesis and Structural Modification

7,8-Benzoflavone Derivatives

Synthesis typically involves Baker-Venkataraman rearrangement or acid-catalyzed cyclization:

  • Base-Catalyzed Condensation: 2-Naphthol reacts with cinnamaldehyde under basic conditions to form the flavone backbone .

  • Esterification and Cyclization: Substituted benzoyl chlorides undergo esterification with naphthol derivatives, followed by sulfuric acid-mediated cyclization to yield benzoflavones .

Recent advancements focus on 5,6-benzoflavones (β-naphthoflavone), synthesized via analogous methods but with altered ring orientation, impacting xanthine oxidase (XO) inhibition .

Acridine Benzoflavine

Early 20th-century studies describe its synthesis via methyl iodide alkylation of diaminoacridine precursors, yielding a methylated acridine core .

Biological Activities and Mechanisms

7,8-Benzoflavone as an Enzyme Modulator

  • Aromatase Inhibition: Potently inhibits cytochrome P450 aromatase (IC₅₀ < 1 μM), disrupting estrogen biosynthesis .

  • Xanthine Oxidase (XO) Inhibition: Derivatives like NF-4 and NF-28 exhibit mixed-type inhibition (IC₅₀ < 10 μM), reducing uric acid production in hyperuricemic models .

  • Anticancer Effects: Inhibits breast cancer resistance protein (BCRP), enhancing chemotherapeutic efficacy .

Acridine Benzoflavine-Nucleic Acid Interactions

  • DNA/RNA Binding: Exhibits dual binding modes: weak electrostatic interactions and strong intercalation, altering nucleic acid conformation .

  • Radical Quenching: Forms stable semiquinone radicals upon reaction with hydroxyl radicals, suggesting antioxidant potential .

Therapeutic Applications and Preclinical Studies

Hyperuricemia Management

7,8-Benzoflavone derivatives demonstrate urate-lowering efficacy in murine models, comparable to allopurinol (Table 1) .

CompoundXO IC₅₀ (μM)Uric Acid Reduction (%)
NF-40.6258.2 ± 3.1
NF-280.7854.7 ± 2.8
Allopurinol1.4560.1 ± 4.2

Chemosensitization in Oncology

7,8-Benzoflavone reverses multidrug resistance in cancer cells by inhibiting BCRP, improving doxorubicin accumulation (Fig. 2) .

Recent Advances and Future Directions

  • Structure-Activity Relationships (SAR): Fluorination at the 4-position enhances XO affinity by 40% .

  • Hybrid Molecules: Coupling benzoflavones with NSAIDs (e.g., ibuprofen) augments anti-inflammatory efficacy .

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